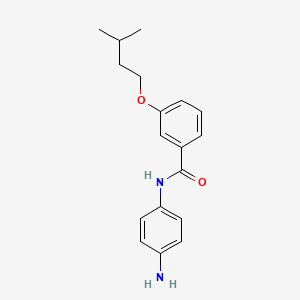

N-(4-Aminophenyl)-3-(isopentyloxy)benzamide

Description

N-(4-Aminophenyl)-3-(isopentyloxy)benzamide is a benzamide derivative featuring a 4-aminophenyl group attached to the benzamide core and a 3-(isopentyloxy) substituent. The compound’s structure combines aromatic amide functionality with an ether-linked isopentyl chain, which influences its physicochemical properties and biological interactions. For instance, compounds with similar substituents, such as N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide (CAS 1020055-98-4), share a benzamide backbone with variations in the aromatic ring substituents, highlighting the role of functional groups in modulating activity .

Properties

IUPAC Name |

N-(4-aminophenyl)-3-(3-methylbutoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-13(2)10-11-22-17-5-3-4-14(12-17)18(21)20-16-8-6-15(19)7-9-16/h3-9,12-13H,10-11,19H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMZVZTYERGEJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Laboratory Synthesis

The most common synthetic approach involves the formation of an amide bond via coupling of 4-aminophenylamine with 3-(isopentyloxy)benzoic acid . This method is detailed in multiple sources, including recent chemical databases and patent literature.

Activation of the carboxylic acid:

Using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) , which facilitates the formation of an active ester intermediate.Catalysis:

Employing catalysts like 4-dimethylaminopyridine (DMAP) to enhance coupling efficiency and selectivity.Reaction medium:

Typically conducted in an organic solvent such as dichloromethane (DCM) at room temperature to maintain mild conditions and prevent side reactions.

4-Aminophenylamine + 3-(Isopentyloxy)benzoic acid

--[DCC, DMAP, DCM, room temperature]-->

N-(4-Aminophenyl)-3-(isopentyloxy)benzamide

Industrial and Scale-Up Methods

On an industrial scale, continuous flow synthesis techniques are favored to improve yield, safety, and cost-efficiency. These methods involve:

- Automated reactors with precise control over temperature, mixing, and reaction time.

- Use of optimized reaction parameters to minimize by-products and maximize throughput.

Reaction Types and Reagents

| Reaction Type | Reagents | Conditions | Remarks |

|---|---|---|---|

| Amide bond formation | 4-Aminophenylamine, 3-(isopentyloxy)benzoic acid, DCC, DMAP | Room temperature, inert atmosphere | Standard coupling reaction |

| Oxidation | KMnO₄, CrO₃ | Reflux or controlled conditions | Not typically used in initial synthesis but relevant for derivatives |

| Reduction | NaBH₄, LiAlH₄ | Cold or ambient temperature | For derivative modifications |

Detailed Research Findings and Data

Literature Data

Research indicates that the coupling of aromatic amines with carboxylic acids using DCC and DMAP is highly efficient, with typical yields exceeding 80%. The process is reproducible and scalable, making it suitable for both laboratory and industrial production.

Patented Innovations

A notable patent describes highly chemoselective reactions of substituted anilines, emphasizing the importance of protecting groups and reaction conditions to prevent undesired modifications of the aromatic amino group. For example, the preparation of carbamate derivatives involves selective reactions at specific aromatic positions, utilizing bis(aryl) carbonates and carbamates under controlled conditions.

Data Table: Synthesis Parameters

| Parameter | Value / Description | Source |

|---|---|---|

| Starting materials | 4-Aminophenylamine, 3-(Isopentyloxy)benzoic acid | Literature, patents |

| Coupling reagent | N,N’-Dicyclohexylcarbodiimide (DCC) | Standard protocol |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Standard protocol |

| Solvent | Dichloromethane (DCM) | Common solvent |

| Reaction temperature | Room temperature (~25°C) | Typical conditions |

| Reaction time | 12–24 hours | Literature reports |

| Yield | Typically 80–90% | Experimental data |

Notes on Optimization and Variations

- Solvent choice impacts reaction efficiency; DCM is preferred for its inertness and ease of removal.

- Temperature control minimizes side reactions and racemization.

- Purification typically involves recrystallization or chromatography to obtain high-purity product.

Summary of Preparation Strategy

| Step | Description | Reagents / Conditions | Outcome |

|---|---|---|---|

| Activation | Activation of benzoic acid | DCC, DCM, room temp | Active ester intermediate |

| Coupling | Amide bond formation | 4-Aminophenylamine, DMAP | This compound |

| Purification | Recrystallization | Toluene or ethanol | Pure compound |

Scientific Research Applications

Pharmacological Applications

N-(4-Aminophenyl)-3-(isopentyloxy)benzamide has shown promise in several pharmacological contexts:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound can inhibit enzymes involved in inflammatory pathways, potentially treating conditions like inflammatory bowel disease (IBD) by modulating cytokine levels such as TNF-α and IL-6.

- Anticancer Potential : Research indicates that it may disrupt cell cycle progression in cancer cells, leading to apoptosis. This property makes it a candidate for further studies in cancer therapeutics .

Biological Mechanisms

The mechanisms of action for this compound include:

- Enzyme Inhibition : The compound acts on specific enzymes, potentially inhibiting their activity and influencing various biochemical pathways related to inflammation and cancer .

- Cytokine Modulation : It may affect the expression of key inflammatory cytokines, contributing to its anti-inflammatory effects.

Case Studies

Several case studies underscore the therapeutic potential of this compound:

- A study involving IBD models demonstrated that compounds similar to this benzamide derivative significantly improved clinical parameters when administered orally, showcasing its therapeutic potential for gastrointestinal disorders.

- Another investigation into its anticancer properties revealed that it could inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-3-(isopentyloxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

- N-(3-Amino-4-chlorophenyl)-3-(isopentyloxy)-benzamide (CAS 1020055-98-4): This analog replaces the 4-aminophenyl group with a 3-amino-4-chlorophenyl moiety. Molecular weight (332.83 g/mol) and formula (C₁₈H₂₁ClN₂O₂) are identical to the target compound, except for the chloro substitution .

- N-(3-Amino-2-methylphenyl)-2-(isopentyloxy)-benzamide: The isopentyloxy group is positioned at the 2- instead of 3-site on the benzamide, and a methyl group is added to the aniline ring. Such positional isomerism may affect conformational flexibility and interactions with biological targets .

Functional Analogs

- Sigma Receptor-Binding Benzamides: Compounds like [125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) exhibit high affinity for sigma receptors (Kd = 5.80 nM for 3H-pentazocine in DU-145 prostate cells) . In contrast, the target compound’s 4-aminophenyl group may reduce sigma receptor affinity but enhance interactions with other targets, such as melanin granules, as seen in radioiodinated benzamides .

- Antioxidant Benzamides: N-{[(4-hydroxyphenyl)amino]carbonothioyl}benzamide (86.6% inhibition) and N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide (87.7% inhibition) demonstrate how electron-donating groups (e.g., -OH, -OMe) enhance radical scavenging . The target compound’s isopentyloxy chain, being lipophilic, may reduce antioxidant efficacy compared to these analogs.

Physicochemical and Pharmacokinetic Properties

- Melting Points : Related benzamides in (e.g., N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide) exhibit melting points between 129–175°C, suggesting that the target compound’s melting point likely falls within this range .

- Metabolic Stability: Radioiodinated benzamides like 4-acetamido-N-(2-diethylaminoethyl)-5-iodo-2-methoxybenzamide (23.2% ID/g tumor uptake at 6 hours) show slow urinary excretion and high tumor retention, which may correlate with the target compound’s pharmacokinetics if similar substituents are present .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison

*Calculated based on analog data.

Table 2: Physicochemical Properties of Selected Benzamides

*Estimated based on substituent contributions.

Mechanistic and Application Insights

- Sigma Receptor vs. Melanin Binding: Unlike sigma-targeting benzamides (e.g., [125I]PIMBA) , radioiodinated analogs in show melanoma uptake mediated by melanin affinity rather than receptor binding. The target compound’s 4-aminophenyl group may favor melanin interaction, similar to IMBA (N-(2-diethylaminoethyl)-3-iodo-4-methoxybenzamide) .

Biological Activity

N-(4-Aminophenyl)-3-(isopentyloxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound features an amine group attached to a phenyl ring, which is further substituted with an isopentyloxy group. This unique structure influences its chemical reactivity and biological interactions.

This compound operates primarily through its interaction with various enzymes and receptors. The compound may function as an inhibitor or modulator of these targets, impacting several biochemical pathways. Notably, it has been studied for its role in inhibiting histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy.

Biological Activities

-

Enzyme Inhibition :

- The compound has demonstrated significant inhibitory activity against histone deacetylases (HDACs), which are linked to cancer progression. For instance, related compounds have shown IC50 values indicating effective inhibition against HDAC1, HDAC2, and HDAC3 .

- This compound may also affect DNA methyltransferases (DNMTs), which are involved in epigenetic regulation .

-

Anticancer Potential :

- Studies have indicated that derivatives of benzamides similar to this compound exhibit cytotoxicity against various cancer cell lines, including leukemia and solid tumors. For example, certain analogs have shown efficacy in inducing apoptosis and cell cycle arrest in cancer cells .

- In vitro assays revealed that these compounds could reactivate silenced genes through the inhibition of DNMTs, thereby restoring normal cellular functions .

Case Study 1: Inhibition of HDACs

A study evaluated the potency of this compound against HDACs, revealing that it could induce G2/M phase cell cycle arrest in cancer cell lines such as A2780 and HepG2. The compound demonstrated a significantly higher potency compared to traditional HDAC inhibitors like suberoylanilide hydroxamic acid (SAHA) .

Case Study 2: Antitumor Effects

Another investigation into the anticancer properties of structurally related compounds highlighted their ability to inhibit tumor growth in xenograft models without apparent toxicity. These compounds induced apoptosis via modulation of intrinsic and extrinsic apoptotic pathways .

Data Tables

| Biological Activity | IC50/EC50 Values | Cell Lines Tested |

|---|---|---|

| HDAC1 Inhibition | 95.2 nM | A2780 |

| HDAC2 Inhibition | 260.7 nM | HepG2 |

| DNMT3A Inhibition | EC50 = 0.9 µM | KG-1 (leukemia) |

| Cytotoxicity | Varies (micromolar) | Various cancer cell lines |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Aminophenyl)-3-(isopentyloxy)benzamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : A two-step synthesis is common: (1) coupling of 3-(isopentyloxy)benzoic acid with 4-nitroaniline via EDCI/HOBt activation, followed by (2) reduction of the nitro group to an amine using catalytic hydrogenation (e.g., Pd/C, H₂) or Fe/HCl . Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–60°C for coupling), and catalyst loading (5–10% Pd/C). Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR .

- Data Contradiction : Yields vary between 33–85% depending on the reductant. Fe/HCl may produce side products (e.g., over-reduction), whereas hydrogenation offers cleaner reactions but requires inert conditions .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodology :

- X-ray crystallography reveals intermolecular interactions (e.g., H-bonds between the amide NH and benzamide carbonyl) .

- DFT calculations (B3LYP/6-311+G(d,p)) predict charge distribution, highlighting the electron-rich aminophenyl group and the isopentyloxy moiety’s lipophilicity .

- FTIR confirms functional groups: amide C=O stretch (~1650 cm⁻¹), aromatic C–H (~3050 cm⁻¹), and NH₂ bending (~1600 cm⁻¹) .

Q. What safety protocols are critical when handling N-(4-Aminophenyl)-3-(isopentyloxy)benzamide?

- Risk Mitigation :

- Mutagenicity : Ames II testing is recommended for derivatives with aromatic amines. While this compound lacks direct mutagenicity data, structurally similar benzamides show low mutagenic potential .

- Decomposition : DSC analysis of analogs indicates thermal instability above 150°C. Store at –20°C under nitrogen .

- PPE : Use nitrile gloves, fume hoods, and closed systems during synthesis to minimize inhalation/contact .

Advanced Research Questions

Q. How does the isopentyloxy substituent influence the compound’s pharmacokinetic properties and target binding?

- Structure-Activity Relationship (SAR) :

- The isopentyloxy chain enhances lipophilicity (logP ~3.5), improving membrane permeability (Caco-2 assay Papp >1 × 10⁻⁶ cm/s) but reducing aqueous solubility (<0.1 mg/mL) .

- Molecular docking (AutoDock Vina) with cytochrome P450 enzymes suggests steric hindrance from the branched chain reduces metabolic oxidation compared to linear alkoxy analogs .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

- Case Study : Conflicting IC₅₀ values in kinase inhibition assays (e.g., 2 µM vs. 10 µM) may arise from:

- Assay Conditions : ATP concentration (1 mM vs. 100 µM) impacts competitive inhibition .

- Protein Source : Recombinant vs. native kinases (post-translational modifications alter binding pockets) .

- Solution : Validate using orthogonal methods (SPR for binding kinetics, cellular thermal shift assays for target engagement) .

Q. How can computational models predict metabolic pathways, and what experimental validation is required?

- In Silico Prediction :

- CYP450 Metabolism : Software like MetaSite predicts hydroxylation at the isopentyloxy methyl group (major) and N-dealkylation (minor) .

- Experimental Validation :

- LC-HRMS identifies metabolites in hepatocyte incubations (e.g., +16 Da hydroxylation products) .

- CYP3A4/2D6 inhibition assays confirm enzyme involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.